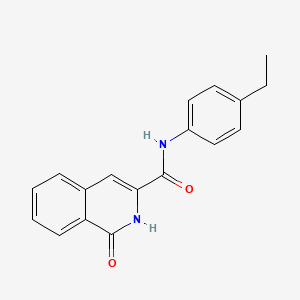
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide, also known as CPP-115, is a small molecule drug that belongs to the class of GABA aminotransferase inhibitors. It has been studied for its potential use in treating various neurological disorders such as epilepsy, addiction, and anxiety.
Mécanisme D'action
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide increases the levels of GABA in the brain, leading to a decrease in neuronal activity. This decrease in neuronal activity can help in the treatment of various neurological disorders.
Biochemical and Physiological Effects
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a decrease in neuronal activity. It has also been shown to increase the levels of other neurotransmitters such as dopamine and serotonin, which can help in the treatment of addiction and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide in lab experiments is its specificity for GABA aminotransferase. This specificity allows for the selective inhibition of this enzyme, leading to an increase in GABA levels. However, one of the limitations of using N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide is its low solubility in water, which can make it difficult to administer in lab experiments.
Orientations Futures
There are several future directions for the study of N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide. One direction is to study its potential use in the treatment of other neurological disorders such as Parkinson's disease and Huntington's disease. Another direction is to develop more efficient synthesis methods for N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide to increase its purity and yield. Additionally, the development of more soluble forms of N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide can help in its administration in lab experiments.
Conclusion
In conclusion, N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide is a small molecule drug that has shown potential in the treatment of various neurological disorders. Its ability to increase the levels of GABA in the brain can help in the treatment of epilepsy, addiction, and anxiety. Further research is needed to fully understand its mechanism of action and potential use in the treatment of other neurological disorders.
Méthodes De Synthèse
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide can be synthesized using a multi-step process. Firstly, 2-oxopyrrolidine-1-acetic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with cyclopropylamine to form the desired product, N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide. The purity of the product can be increased using various purification techniques such as recrystallization, column chromatography, and HPLC.
Applications De Recherche Scientifique
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide has been extensively studied for its potential use in treating various neurological disorders. It has been shown to increase the levels of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. This increase in GABA levels leads to a decrease in neuronal activity, which can help in the treatment of epilepsy, addiction, and anxiety.
Propriétés
IUPAC Name |
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-8(10-7-3-4-7)6-11-5-1-2-9(11)13/h7H,1-6H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAOISXTTBWYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-methyl-3-[(3-methylphenyl)sulfamoyl]phenyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide](/img/structure/B7510264.png)




![3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7510294.png)
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-pyridin-3-ylpropan-1-one](/img/structure/B7510302.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7510307.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7510313.png)

![1,3-dimethyl-5-[(E)-3-(2-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7510328.png)

![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-1,6-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7510359.png)
